4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid
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Overview
Description
4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes a chloro, cyano, and methoxy functional group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid typically involves multi-step organic synthesis. One common method starts with the synthesis of 4-chloro-3-cyanophenylboronic acid, which is then coupled with 3-methoxybenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution reactions.
Major Products
Oxidation: 4-(4-Chloro-3-hydroxyphenyl)-3-methoxybenzoic acid.
Reduction: 4-(4-Chloro-3-aminophenyl)-3-methoxybenzoic acid.
Substitution: 4-(4-Amino-3-cyanophenyl)-3-methoxybenzoic acid.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The chloro and cyano groups can form strong interactions with biological targets, while the methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid
- 4-(4-Chloro-3-aminophenyl)-3-methoxybenzoic acid
- 4-(4-Amino-3-cyanophenyl)-3-methoxybenzoic acid
Uniqueness
4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chloro and cyano) and electron-donating (methoxy) groups allows for versatile chemical modifications and interactions with various targets.
Properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-14-7-10(15(18)19)2-4-12(14)9-3-5-13(16)11(6-9)8-17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLCQJKBKPQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690775 |
Source
|
Record name | 4'-Chloro-3'-cyano-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-37-3 |
Source
|
Record name | 4'-Chloro-3'-cyano-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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